Cas no 27305-48-2 (1,5-Naphthyridine,1-oxide)

1,5-Naphthyridine,1-oxide is a heterocyclic compound featuring a naphthyridine core with an N-oxide functional group. This structure imparts unique electronic and coordination properties, making it valuable in pharmaceutical and materials research. The N-oxide moiety enhances solubility and reactivity, facilitating its use as an intermediate in organic synthesis and ligand design. Its rigid aromatic framework contributes to stability, while the oxygenated nitrogen site offers potential for hydrogen bonding and metal coordination. Applications include catalysis, medicinal chemistry, and the development of fluorescent probes. The compound's well-defined reactivity profile and structural versatility make it a useful building block for specialized chemical research.
1,5-Naphthyridine,1-oxide structure
1,5-Naphthyridine,1-oxide structure
Product Name:1,5-Naphthyridine,1-oxide
CAS No:27305-48-2
MF:C8H6N2O
MW:146.14604139328
MDL:MFCD27756713
CID:288546
PubChem ID:339232
Update Time:2025-05-25

1,5-Naphthyridine,1-oxide Chemical and Physical Properties

Names and Identifiers

    • 1,5-Naphthyridine,1-oxide
    • 1-oxido-1,5-naphthyridin-1-ium
    • NSC 364754
    • 1-oxido-1, 5-naphthyridin-1-ium
    • SCHEMBL247478
    • F15616
    • NSC364754
    • [1,5]Naphthyridine 1-oxide
    • AYLMBHYYHDDFAT-UHFFFAOYSA-N
    • 1,5-Naphthyridine N-(1)-oxide
    • 27305-48-2
    • 1,5-naphthyridine N-oxide
    • 1-Oxo-1lambda~5~-1,5-naphthyridine
    • 1,5-Naphthyridine 1-Oxide
    • AKOS032961463
    • SY251133
    • 1,5-NaphthyridineN-(1)-oxide
    • 1,5-naphthyridin-5-oxide
    • DTXSID60320812
    • MFCD27756713
    • NSC-364754
    • DS-008481
    • MDL: MFCD27756713
    • Inchi: 1S/C8H6N2O/c11-10-6-2-3-7-8(10)4-1-5-9-7/h1-6H
    • InChI Key: AYLMBHYYHDDFAT-UHFFFAOYSA-N
    • SMILES: [O-][N+]1C=CC=C2C=1C=CC=N2

Computed Properties

  • Exact Mass: 146.04808
  • Monoisotopic Mass: 146.048
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.4A^2
  • XLogP3: 0.2

Experimental Properties

  • Density: 1.24±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 150-151 ºC (hexane )
  • Boiling Point: 318.5°Cat760mmHg
  • Flash Point: 146.4°C
  • Refractive Index: 1.64
  • Solubility: Dissolution (57 g/l) (25 º C),
  • PSA: 39.83

1,5-Naphthyridine,1-oxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D919862-5g
1,5-Naphthyridine 1-Oxide
27305-48-2 95%
5g
$1320 2024-07-20
eNovation Chemicals LLC
Y0995097-5g
1,5-naphthyridine N-(1)-oxide
27305-48-2 95%
5g
$1440 2024-08-02
eNovation Chemicals LLC
D919862-5g
1,5-Naphthyridine 1-Oxide
27305-48-2 95%
5g
$1320 2025-02-25
eNovation Chemicals LLC
Y0995097-5g
1,5-naphthyridine N-(1)-oxide
27305-48-2 95%
5g
$1300 2025-02-24
eNovation Chemicals LLC
Y0995097-5g
1,5-naphthyridine N-(1)-oxide
27305-48-2 95%
5g
$1300 2025-02-24
eNovation Chemicals LLC
D919862-5g
1,5-Naphthyridine 1-Oxide
27305-48-2 95%
5g
$1320 2025-02-26

Additional information on 1,5-Naphthyridine,1-oxide

Introduction to 1,5-Naphthyridine,1-oxide (CAS No: 27305-48-2)

1,5-Naphthyridine,1-oxide, with the chemical formula C₈H₅NO₂, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the naphthyridine class, a structural motif characterized by a fused bicyclic system containing nitrogen atoms at the 1 and 5 positions. The presence of an oxygen atom at the 1-position introduces unique electronic and steric properties, making it a versatile scaffold for drug design and development.

The CAS No 27305-48-2 uniquely identifies this compound in scientific literature and industrial applications. Its molecular structure consists of two fused pyridine rings with an oxygen substituent at the 1-position of one ring. This arrangement imparts distinct reactivity and binding capabilities, which have been exploited in various research endeavors.

Recent advancements in medicinal chemistry have highlighted the potential of 1,5-Naphthyridine,1-oxide as a key intermediate in the synthesis of biologically active molecules. Its rigid bicyclic framework provides a stable platform for further functionalization, enabling the development of novel therapeutic agents targeting a range of diseases. Studies have demonstrated its utility in designing compounds with antimicrobial, anticancer, and anti-inflammatory properties.

In particular, the oxygen-containing moiety at the 1-position enhances the compound's solubility and bioavailability, critical factors for pharmaceutical efficacy. This feature has been leveraged in the design of prodrugs and drug delivery systems, where 1,5-Naphthyridine,1-oxide serves as a precursor to more complex molecules. The ability to modulate electronic properties through substituents at other positions on the naphthyridine ring further expands its synthetic appeal.

Current research focuses on exploring the pharmacological profile of derivatives of 1,5-Naphthyridine,1-oxide. For instance, modifications at the 2- and 4-positions have shown promise in inhibiting specific enzyme targets involved in metabolic pathways relevant to neurodegenerative disorders. The compound's capacity to interact with biological receptors and enzymes has been investigated using computational modeling and experimental techniques.

The synthesis of 1,5-Naphthyridine,1-oxide involves multi-step organic reactions that typically begin with readily available starting materials. Common synthetic routes include cyclization reactions followed by oxidation to introduce the oxygen atom at the 1-position. Advances in catalytic methods have improved yields and reduced reaction times, making large-scale production more feasible. These synthetic strategies have been optimized for industrial applications where cost-effectiveness and scalability are paramount.

The chemical stability of 1,5-Naphthyridine,1-oxide under various conditions has been thoroughly evaluated to ensure its suitability for pharmaceutical use. Studies have assessed its behavior under different pH levels, temperatures, and exposure to light or air. These stability profiles are crucial for determining storage conditions and formulation requirements in drug development.

In conclusion,1,5-Naphthyridine,1-oxide (CAS No: 27305-48-2) represents a valuable building block in medicinal chemistry with diverse applications. Its unique structural features offer opportunities for designing innovative therapeutic agents with improved efficacy and bioavailability. As research continues to uncover new biological targets and synthetic methodologies,1,5-Naphthyridine,1-oxide is poised to play an increasingly significant role in addressing unmet medical needs.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.